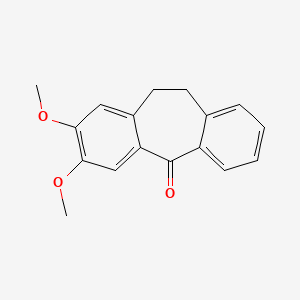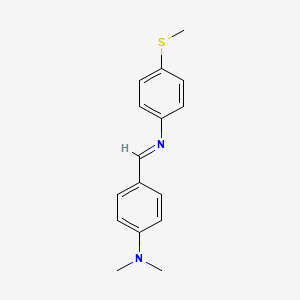
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene is an organic compound with the molecular formula C13H19ClO It is characterized by the presence of a toluene ring substituted with a 3-chloro-1-(1-methylethoxy)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-1-(1-methylethoxy)propyl)toluene typically involves the alkylation of toluene with a suitable alkyl halide. One common method is the reaction of toluene with 3-chloro-1-(1-methylethoxy)propane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The toluene ring can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-(3-hydroxy-1-(1-methylethoxy)propyl)toluene.
Oxidation: Formation of 4-(3-chloro-1-(1-methylethoxy)propyl)benzoic acid.
Reduction: Formation of 4-(3-chloro-1-(1-methylethoxy)propyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(3-Chloro-1-(1-methylethoxy)propyl)toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromo-1-(1-methylethoxy)propyl)toluene
- 4-(3-Chloro-1-(1-ethoxy)propyl)toluene
- 4-(3-Chloro-1-(1-methylethoxy)butyl)toluene
Uniqueness
4-(3-Chloro-1-(1-methylethoxy)propyl)toluene is unique due to its specific substitution pattern and the presence of both a chloro and methylethoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain research and industrial contexts.
Propiedades
Número CAS |
71172-61-7 |
|---|---|
Fórmula molecular |
C13H19ClO |
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
1-(3-chloro-1-propan-2-yloxypropyl)-4-methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-10(2)15-13(8-9-14)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3 |
Clave InChI |
DZTPRCOFHITSFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCCl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[4-(1-Naphthyloxy)phenyl]sulfonyl}phenoxy)naphthalene](/img/structure/B11960551.png)

![methyl 4-{(E)-[2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11960562.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11960568.png)

![pentyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960572.png)


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)
